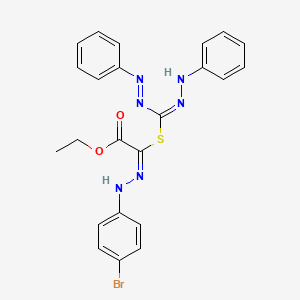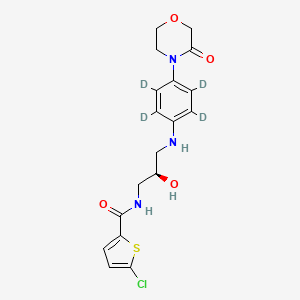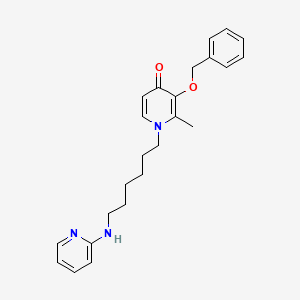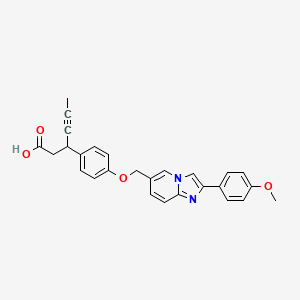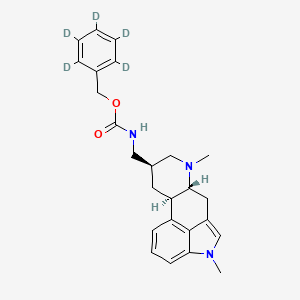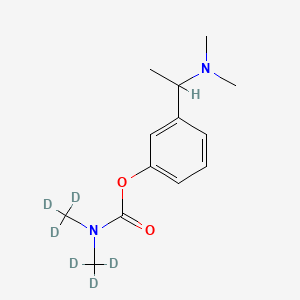
(Z)-(1813C)octadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(1813C)octadec-9-enoic acid: is a long-chain unsaturated fatty acid. It is a derivative of octadecenoic acid, characterized by the presence of a double bond in the Z (cis) configuration at the ninth carbon atom. This compound is significant in various biological and industrial contexts due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(1813C)octadec-9-enoic acid typically involves the use of oleic acid as a starting material. The process includes:
Hydrogenation: Partial hydrogenation of oleic acid to introduce the desired double bond configuration.
Isomerization: Using catalysts such as palladium on carbon to achieve the Z configuration at the ninth carbon atom.
Purification: The product is then purified through distillation or crystallization to obtain the desired compound.
Industrial Production Methods: Industrial production often employs large-scale hydrogenation and isomerization processes. The reaction conditions are optimized to ensure high yield and purity, involving controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-(1813C)octadec-9-enoic acid can undergo oxidation reactions, forming epoxides and hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can participate in substitution reactions, particularly at the double bond, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as nickel or platinum in hydrogenation reactions.
Substitution: Halogenation agents like bromine or chlorine under controlled conditions.
Major Products:
Epoxides: Formed through oxidation.
Saturated fatty acids: Resulting from reduction.
Halogenated derivatives: From substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various complex organic molecules.
- Studied for its reactivity and role in organic synthesis pathways.
Biology:
- Investigated for its role in cell membrane structure and function.
- Studied for its effects on metabolic processes and signaling pathways.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
- Used in the formulation of pharmaceuticals and nutraceuticals.
Industry:
- Utilized in the production of biodegradable lubricants and surfactants.
- Employed in the manufacture of cosmetics and personal care products.
Mechanism of Action
Molecular Targets and Pathways:
Cell Membranes: (Z)-(1813C)octadec-9-enoic acid integrates into cell membranes, affecting fluidity and permeability.
Signaling Pathways: It can modulate signaling pathways involved in inflammation and cell proliferation.
Enzyme Interaction: The compound interacts with enzymes involved in fatty acid metabolism, influencing various biochemical processes.
Comparison with Similar Compounds
Oleic Acid: A closely related compound with a similar structure but different double bond configuration.
Linoleic Acid: Another unsaturated fatty acid with two double bonds.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness:
- The Z configuration at the ninth carbon atom gives (Z)-(1813C)octadec-9-enoic acid unique chemical and biological properties.
- Its specific reactivity and interaction with biological systems distinguish it from other fatty acids.
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
(Z)-(1813C)octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1+1 |
InChI Key |
ZQPPMHVWECSIRJ-HWHZINPGSA-N |
Isomeric SMILES |
[13CH3]CCCCCCC/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)
